![molecular formula C13H22N2O2 B14047870 9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
9-Alloc-2,9-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Alloc-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro-fused diazaspiro[5.5]undecane core. This compound has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Alloc-2,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Another approach involves the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and catalyst development may pave the way for more efficient large-scale production in the future .
化学反応の分析
Types of Reactions
9-Alloc-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学的研究の応用
9-Alloc-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
作用機序
The mechanism of action of 9-Alloc-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as the endoplasmic reticulum. It induces the endoplasmic reticulum stress response by depleting intracellular calcium stores, leading to the activation of molecular chaperones like GRP78. This activation triggers a cascade of events that ultimately result in apoptosis, particularly in malignant cells .
類似化合物との比較
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar in structure but differs in the position of nitrogen atoms.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecane: These compounds contain oxygen atoms in the spirocyclic core.
Uniqueness
9-Alloc-2,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of the Alloc protecting group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2 |
InChIキー |
HSAAWBQCRLQJLI-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)N1CCC2(CCCNC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


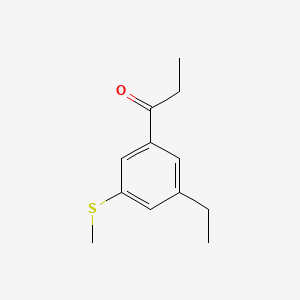

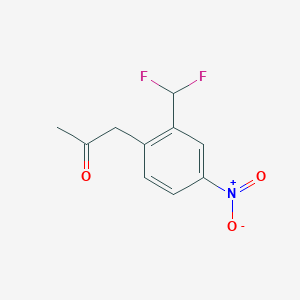
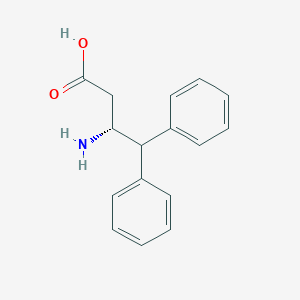
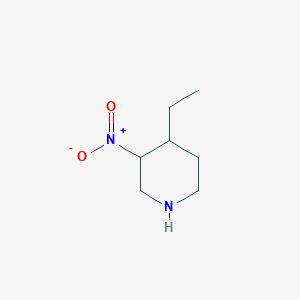
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

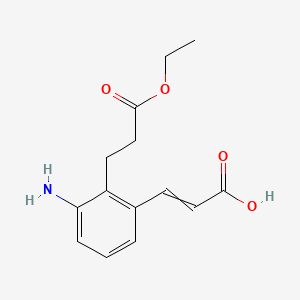
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
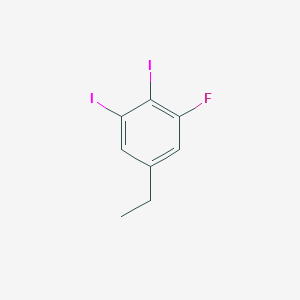
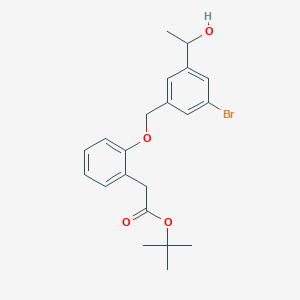
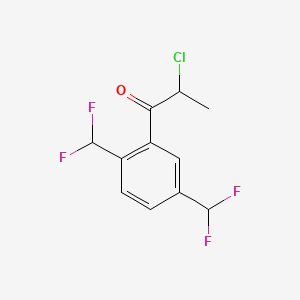
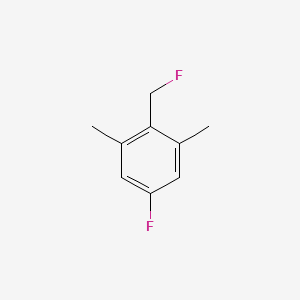
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
